An In-depth Technical Guide to Metolazone-d7: Chemical Properties, Structure, and Application
An In-depth Technical Guide to Metolazone-d7: Chemical Properties, Structure, and Application
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Metolazone-d7, a deuterated analog of the diuretic and antihypertensive agent, Metolazone. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, pharmacokinetics, and metabolic studies.
Core Chemical Properties and Structure
Metolazone-d7 is a stable, isotopically labeled form of Metolazone, primarily utilized as an internal standard in quantitative bioanalytical assays.[1] The incorporation of seven deuterium atoms increases the molecular weight, allowing for its distinct detection from the unlabeled parent compound in mass spectrometry-based methods, thereby ensuring high accuracy and precision in quantification.[2]
Chemical Structure
The chemical structure of Metolazone-d7 is depicted below:
IUPAC Name: 7-chloro-2-methyl-3-(2-(methyl-d3)phenyl-3,4,5,6-d4)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[2]
Physicochemical Properties
A summary of the key physicochemical properties of Metolazone-d7 is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₉D₇ClN₃O₃S | [3][4] |
| Molecular Weight | 372.88 g/mol | [4] |
| CAS Number | 2714484-71-4 | [3] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [3] |
| Synonyms | 7-Chloro-2-methyl-3-[2-(D3)methyl(D4)phenyl]-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide; SR 720-22-d7; Diulo-d7; Metenix-d7; Mykrox-d7 | [2][5] |
Mechanism of Action
Metolazone-d7, as a deuterated analog, is expected to exhibit the same mechanism of action as Metolazone. Metolazone is a thiazide-like diuretic that exerts its effects primarily on the kidneys.[6] It selectively inhibits the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.[7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increased excretion of these ions and, consequently, water.[6] The resulting diuresis leads to a reduction in blood volume, which is beneficial in the treatment of hypertension and edema associated with congestive heart failure or kidney disease.[6][7]
Experimental Protocols
Use as an Internal Standard in LC-MS/MS
Metolazone-d7 is primarily used as an internal standard for the accurate quantification of Metolazone in biological matrices such as plasma.[2] Below is a representative experimental protocol compiled from various sources for the analysis of Metolazone using LC-MS/MS with Metolazone-d7 as an internal standard.[8][9][10][11]
1. Preparation of Stock and Working Solutions:
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Metolazone Stock Solution (1 mg/mL): Accurately weigh and dissolve Metolazone in an appropriate solvent such as methanol or acetonitrile.
-
Metolazone-d7 (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the Metolazone stock solution.
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Working Standard Solutions: Serially dilute the Metolazone stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards at concentrations ranging from approximately 0.02 ng/mL to 15 ng/mL.[10]
-
Internal Standard Working Solution: Dilute the Metolazone-d7 stock solution to a fixed concentration (e.g., 50 ng/mL) in the same solvent as the working standards.[9]
2. Sample Preparation (Liquid-Liquid Extraction): [10]
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To 100 µL of plasma sample, add 100 µL of the Metolazone-d7 internal standard working solution and vortex briefly.
-
Add an appropriate extraction solvent (e.g., 1 mL of diethyl ether or methyl tert-butyl ether).
-
Vortex the mixture for approximately 5 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
3. LC-MS/MS Analysis: [10][11]
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Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical starting condition could be 95% A and 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions:
-
Metolazone: m/z 366.1 → 259.0[8]
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Metolazone-d7: The precursor ion will be approximately m/z 373.1. The product ion would be monitored at a mass reflecting the deuterated fragment, which would need to be determined empirically but is expected to be a shift of +7 Da from the non-deuterated fragment if the deuterium atoms are retained.
-
4. Data Analysis:
-
Quantify the concentration of Metolazone in the samples by constructing a calibration curve from the peak area ratio of Metolazone to Metolazone-d7 versus the concentration of the calibration standards.
Characterization Data
Detailed experimental characterization data for Metolazone-d7, such as Nuclear Magnetic Resonance (NMR) spectra or a full Mass Spectrum, are not available in the provided search results. Commercial suppliers of Metolazone-d7 typically provide a certificate of analysis that confirms its identity and isotopic purity.[3] For research purposes, it would be necessary to acquire this data independently.
Expected Mass Spectrum: In a mass spectrum, Metolazone-d7 would exhibit a molecular ion peak ([M+H]⁺) at approximately m/z 373.9, which is 7 Da higher than that of unlabeled Metolazone (m/z 366.8). The fragmentation pattern would be expected to be similar to that of Metolazone, with fragment ions shifted by the corresponding number of deuterium atoms retained in the fragment.
Conclusion
Metolazone-d7 is an essential tool for the accurate and precise quantification of Metolazone in biological samples. Its chemical properties and the well-understood mechanism of action of its parent compound make it a reliable internal standard for pharmacokinetic and other quantitative studies. While a detailed public synthesis protocol is not available, the established use of Metolazone-d7 in LC-MS/MS applications highlights its importance in modern drug development and clinical research.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Metolazone-d7 - CAS - 17560-51-9 (non-labelled) | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
